molecular formula C14H11N3OS B2950196 4-(1-methyl-1H-imidazole-2-carbonyl)quinoline-2-thiol CAS No. 721916-21-8

4-(1-methyl-1H-imidazole-2-carbonyl)quinoline-2-thiol

Cat. No.: B2950196
CAS No.: 721916-21-8
M. Wt: 269.32
InChI Key: NQDFXLZXHLMHIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-imidazole-2-carbonyl)quinoline-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoquinoline with 1-methyl-1H-imidazole-2-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-imidazole-2-carbonyl)quinoline-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

4-(1-methyl-1H-imidazole-2-carbonyl)quinoline-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-imidazole-2-carbonyl)quinoline-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, while the imidazole and quinoline rings can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-methyl-1H-imidazole-2-carbonyl)quinoline-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    4-(1-methyl-1H-imidazole-2-carbonyl)quinoline-2-amine: Contains an amine group instead of a thiol group.

    4-(1-methyl-1H-imidazole-2-carbonyl)quinoline-2-methanol: Features a methanol group in place of the thiol group

Uniqueness

The presence of the thiol group in 4-(1-methyl-1H-imidazole-2-carbonyl)quinoline-2-thiol makes it unique compared to its analogs. Thiol groups are highly reactive and can form strong covalent bonds with various biological molecules, enhancing the compound’s potential for biochemical and medicinal applications .

Properties

IUPAC Name

(1-methylimidazol-2-yl)-(2-sulfanylidene-1H-quinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-17-7-6-15-14(17)13(18)10-8-12(19)16-11-5-3-2-4-9(10)11/h2-8H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDFXLZXHLMHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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